(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester
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Overview
Description
(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopentyl core, followed by the introduction of the acetoxy, formyl, and tetrahydro-pyran-2-yloxy groups. The final step involves the formation of the hept-5-enoic acid methyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties enable the creation of innovative products and technologies.
Mechanism of Action
The mechanism of action of (Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentyl derivatives with functional groups such as acetoxy, formyl, and tetrahydro-pyran-2-yloxy. Examples include:
- (Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid ethyl ester
- (Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid propyl ester
Uniqueness
The uniqueness of (Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H32O7 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-5-acetyloxy-2-formyl-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C21H32O7/c1-15(23)27-18-13-19(28-21-11-7-8-12-26-21)17(14-22)16(18)9-5-3-4-6-10-20(24)25-2/h3,5,14,16-19,21H,4,6-13H2,1-2H3/b5-3-/t16-,17-,18+,19-,21?/m1/s1 |
InChI Key |
IFRGKGVYYRVIFV-UDSQWYCDSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]([C@@H]([C@H]1C/C=C\CCCC(=O)OC)C=O)OC2CCCCO2 |
Canonical SMILES |
CC(=O)OC1CC(C(C1CC=CCCCC(=O)OC)C=O)OC2CCCCO2 |
Origin of Product |
United States |
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